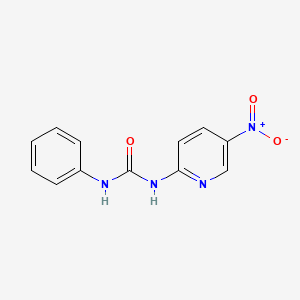

3-(5-Nitropyridin-2-yl)-1-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(5-Nitropyridin-2-yl)-1-phenylurea” is a chemical compound that contains a nitropyridine group. Nitropyridines are a class of organic compounds that contain a pyridine ring substituted with a nitro group . They are known for their high reactivity towards various nucleophilic reagents .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Chemical Reactions Analysis

Nitropyridines are known to undergo various chemical reactions. For example, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis

- 3-(5-Nitropyridin-2-yl)-1-phenylurea is involved in the formation of tetrazolinones and substituted amines through 1,3-dipolar cycloaddition reactions, demonstrating its reactivity similar to phenyl isocyanates (Holt & Fiksdahl, 2007).

Anticancer Research

- This compound is used in the synthesis of novel thiourea and thiazolidinone derivatives, exhibiting cytotoxic activity against prostate cancer cell lines and inducing apoptosis and DNA fragmentation in these cells (Demirci et al., 2019).

Novel Building Blocks Synthesis

- It's used in the synthesis of novel carbamate building blocks under microwave irradiation, which forms nitrogen-containing scaffolds, highlighting its utility in creating diverse molecular structures (Henry, Haupt, & Turner, 2009).

Anti-Viral Activity

- Derivatives of 3-(5-Nitropyridin-2-yl)-1-phenylurea show promising anti-TMV (tobacco mosaic virus) activity, indicating potential in antiviral research (Yuan et al., 2011).

Methodology Development in Organic Chemistry

- The compound is instrumental in developing methodologies for oxidative S N H alkyl carbamoyl amination, leading to new nitro- and nitrosopyridine derivatives (Avakyan et al., 2017).

PET Tracers in Neuropsychiatric Disorders

- Its derivatives are used in synthesizing PET tracers for serotonin 5-HT1A receptors, relevant in studying neuropsychiatric disorders (García et al., 2014).

Fluorescent Probes Development

- It's used in creating fluorescent probes for detecting Fe3+ and Hg2+ in aqueous media, indicating applications in environmental and biological monitoring (Singh et al., 2020).

Eigenschaften

IUPAC Name |

1-(5-nitropyridin-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c17-12(14-9-4-2-1-3-5-9)15-11-7-6-10(8-13-11)16(18)19/h1-8H,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZXNSOYVTUBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Nitropyridin-2-yl)-1-phenylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)